molecular formula C15H16N2O2S2 B2883313 4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2319852-03-2

4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B2883313
CAS No.: 2319852-03-2
M. Wt: 320.43
InChI Key: ZGICBIGCBAKFPX-UHFFFAOYSA-N
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Description

4-Cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a sulfonamide group, and a thiophene ring

Mechanism of Action

Mode of Action

, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. These interactions could lead to changes in the conformation and activity of the target proteins, thereby altering their function.

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , and antimicrobial activities. Therefore, it is possible that this compound could affect multiple pathways related to these biological processes.

Result of Action

, it may induce changes in cell signaling, gene expression, and cellular metabolism, leading to alterations in cell function and potentially cell death.

Biochemical Analysis

Biochemical Properties

Thiophene derivatives, such as 4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide, have been shown to interact with a variety of enzymes, proteins, and other biomolecules . They exhibit a wide range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound can have various effects on cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development.

Medicine: In medicine, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including inflammatory and autoimmune disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

  • 4-Cyano-N-(2-methyl-2-(thiophen-2-yl)propyl)benzenesulfonamide

  • 4-Cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

  • 4-Cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzeneacetamide

Uniqueness: 4-Cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide stands out due to its specific structural features, such as the presence of the sulfonamide group, which imparts unique chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

4-cyano-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-15(2,13-7-8-20-10-13)11-17-21(18,19)14-5-3-12(9-16)4-6-14/h3-8,10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGICBIGCBAKFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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